molecular formula C9H9NO2 B2368213 (2-Isocyanatoethoxy)benzene CAS No. 4747-92-6

(2-Isocyanatoethoxy)benzene

Cat. No.: B2368213
CAS No.: 4747-92-6
M. Wt: 163.176
InChI Key: SGKMITSKCVYDPL-UHFFFAOYSA-N
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Description

(2-Isocyanatoethoxy)benzene, also known as 2-phenoxyethyl isocyanate, is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxy group (-O-CH2-CH2-) which is further connected to a benzene ring. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Isocyanatoethoxy)benzene can be synthesized through the reaction of 2-phenoxyethanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C6H5OCH2CH2OH} + \text{COCl2} \rightarrow \text{C6H5OCH2CH2NCO} + \text{HCl} + \text{CO2} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2-phenoxyethanol is reacted with phosgene under controlled temperature and pressure conditions. The reaction is carried out in the presence of a solvent such as toluene or dichloromethane to facilitate the process and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Isocyanatoethoxy)benzene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.

    Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

(2-Isocyanatoethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-Isocyanatoethoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical processes, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the ethoxy group.

    Ethyl isocyanate: Similar structure but lacks the benzene ring.

    Methyl isocyanate: Similar structure but lacks both the ethoxy group and the benzene ring.

Uniqueness: (2-Isocyanatoethoxy)benzene is unique due to the presence of both the ethoxy group and the benzene ring, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, including polymer synthesis and organic chemistry.

Properties

IUPAC Name

2-isocyanatoethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKMITSKCVYDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-92-6
Record name (2-isocyanatoethoxy)benzene
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